Bisindolylmaleimide IX is a synthetic compound recognized primarily for its role as an inhibitor of protein kinase C isoforms. It belongs to a class of compounds known as bisindolylmaleimides, which are characterized by their dual indole structures linked to a maleimide moiety. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology, due to its ability to modulate various cellular signaling pathways.
BIM IX acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme []. This prevents PKC from binding to ATP, a crucial step for its activation. Additionally, BIM IX may covalently modify PKC through the Michael addition reaction with cysteine residues, further inhibiting its activity [].
Bisindolylmaleimide IX (BIM IX), also known as Ro 31-8220, is a small molecule widely used in scientific research as a cell-permeable inhibitor of protein kinases [, ].
BIM IX acts as a competitive inhibitor, binding to the ATP-binding pocket of protein kinases and preventing them from transferring phosphate groups to their substrates []. This inhibition disrupts the signaling pathways regulated by these enzymes.
BIM IX is particularly valuable for its selectivity towards protein kinase C (PKC) isoforms. It exhibits potent inhibition against various PKC isoforms, including PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε, with IC50 values in the nanomolar range (5-27 nM) []. This selectivity allows researchers to study the specific roles of PKC isoforms in various cellular processes.
However, it's important to note that BIM IX can also inhibit other kinases, although to a lesser extent. For instance, it shows activity against glycogen synthase kinase 3 (GSK-3β) and MAPKAP kinase 1 (MK2) [, ]. Researchers should be aware of this potential off-target effect when designing experiments.
Another valuable feature of BIM IX is its reversible inhibition. Unlike some inhibitors that permanently inactivate their target kinases, BIM IX can dissociate from the binding pocket, allowing the kinase to regain activity []. This reversibility can be advantageous for studying the dynamic changes in protein kinase signaling within cells.
BIM IX has been employed in a wide range of scientific research studies due to its ability to inhibit PKC and other kinases. Here are some specific examples:
The biological activity of Bisindolylmaleimide IX extends beyond its role as a protein kinase C inhibitor. Research indicates that it possesses anti-cancer properties, inhibiting the growth of various cancer cell lines, including those derived from brain and gastric tissues . Additionally, recent studies have identified Bisindolylmaleimide IX as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19, suggesting its potential application in antiviral therapies . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis further underscores its relevance in cancer treatment.
The synthesis of Bisindolylmaleimide IX typically involves multi-step organic reactions starting from readily available indole derivatives and maleimides. A common approach includes:
These methods can vary based on specific laboratory protocols and desired purity levels.
The applications of Bisindolylmaleimide IX are diverse, including:
Interaction studies have demonstrated that Bisindolylmaleimide IX binds effectively to several key proteins involved in cellular signaling. Molecular docking studies reveal that it forms stable complexes with protein kinase C isoforms and other targets like 3CLpro and ExoN, which are crucial for viral replication . These interactions have been characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, providing insights into binding affinities and kinetics.
Several compounds share structural similarities with Bisindolylmaleimide IX, including:
Compound Name | Structure Type | Primary Use | Potency (IC50) |
---|---|---|---|
Bisindolylmaleimide IX | Bisindolylmaleimide | Anti-cancer, antiviral | Low (5 nM) |
Bisindolylmaleimide I | Bisindolylmaleimide | Protein kinase C inhibition | Higher than IX |
Ro 31-8220 | Bisindolylmaleimide | Protein kinase C inhibition | Moderate |
UCN-01 | Staurosporine derivative | Cancer treatment | Varies |
Bisindolylmaleimide IX stands out due to its dual functionality as both an anti-cancer agent and an antiviral compound against SARS-CoV-2. Its unique binding affinity and specificity for certain protein kinases also enhance its therapeutic potential compared to other similar compounds.
Bisindolylmaleimide IX represents one of the most extensively studied members of the bisindolylmaleimide family, with its synthesis serving as a paradigm for understanding the broader chemical reactivity patterns within this compound class. The development of efficient synthetic approaches to this compound has evolved significantly since the initial discovery of bisindolylmaleimides in slime molds, with each methodological advancement contributing to our understanding of the underlying chemical principles governing these transformations [1] [2].
The synthetic chemistry of bisindolylmaleimide IX is characterized by several distinct strategic approaches, each offering unique advantages in terms of yield, selectivity, and practical implementation. These methodologies can be broadly categorized into approaches utilizing preformed maleimide precursors and those involving de novo construction of the maleimide ring system. Within each category, significant optimization efforts have focused on solvent effects, reaction conditions, and post-synthetic modification strategies [2] [3].
The earliest synthetic approaches to bisindolylmaleimide IX relied heavily on the use of preformed maleimide derivatives as electrophilic coupling partners with indole nucleophiles. These foundational methodologies established the fundamental reactivity patterns that continue to inform modern synthetic strategies.
The pioneering work of Steglich and colleagues in 1980 represents the first systematic approach to bisindolylmaleimide synthesis, employing N-methyl-2,3-dibromomaleimide as the key electrophilic partner [1]. Their methodology utilized indolyl magnesium iodide reagents in the presence of hexamethylphosphoramide, achieving a respectable 60% yield for the target bisindolylmaleimide. This approach demonstrated the feasibility of constructing the bisindolyl framework through sequential nucleophilic substitution reactions, establishing the fundamental reactivity principles that would guide subsequent developments.
Subsequent refinements by Weinreb and colleagues focused on improving the practicality and scope of the Grignard-based approach. Their modification employed indole magnesium bromide reagents with N-benzyl-2,3-dibromomaleimide in tetrahydrofuran containing hexamethylphosphoramide, achieving a 54% yield [2]. While this modification resulted in a modest decrease in yield compared to the original Steglich protocol, it offered improved substrate scope and compatibility with sensitive functional groups.
The work of Kaneko and colleagues introduced the use of benzene as the primary solvent with catalytic amounts of hexamethylphosphoramide, representing an early attempt at reducing the reliance on this problematic co-solvent [2]. However, their approach, utilizing 7-chloroindole with N-benzyloxymethyl-2,3-dibromomaleimide, achieved only a 27% yield, highlighting the critical role of solvent selection in these transformations.
A significant breakthrough in yield optimization came through the systematic investigations of Faul and colleagues, who demonstrated that the use of 2,3-dichloro-N-methylmaleimide could provide comparable reactivity to the corresponding dibromo analogue while offering economic advantages [2]. Their optimization of the solvent system to a toluene/ether/tetrahydrofuran mixture in a 5:1:1 ratio, combined with the addition of aqueous ammonium chloride for simplified workup, enabled the synthesis to be scaled to 770 grams with a 72% yield. This work represented a crucial advancement in the practical implementation of maleimide-based synthesis strategies.
The attempted direct use of unprotected maleimide by Harris and colleagues, while conceptually appealing, resulted in significantly reduced yields of only 29% [2]. This finding reinforced the importance of N-alkyl protection in maintaining the electrophilic reactivity of the maleimide core and preventing competing side reactions that compromise synthetic efficiency.
Contemporary approaches to bisindolylmaleimide IX synthesis have focused extensively on the optimization of organometallic reagent preparation and reaction conditions. The development of improved Grignard methodologies has been driven by the need for higher yields, better functional group compatibility, and reduced dependence on problematic solvents and additives.
The systematic base screening studies conducted by Ohkubo and colleagues revealed the superior performance of lithium hexamethyldisilazide compared to traditional Grignard reagents [2]. Their investigations demonstrated that the use of this strong, non-nucleophilic base enabled efficient indolylation with only one equivalent of indole, achieving an impressive 93% yield for the monoindolyl product. This finding represented a significant advancement in atom economy and reaction efficiency, as traditional approaches required substantial excess of the indole coupling partner.
Comparative studies of different lithium amide bases revealed significant differences in their effectiveness for indole metalation and subsequent coupling reactions. Lithium diisopropylamide, while less effective than lithium hexamethyldisilazide, still provided respectable yields of 76%, demonstrating the general utility of strong amide bases for these transformations [2]. In contrast, sodium and potassium hexamethyldisilazide showed considerably reduced effectiveness, with n-butyllithium providing only trace amounts of the desired product. These findings highlighted the critical importance of both the cation and the specific amide structure in achieving optimal reaction outcomes.
The application of these optimized conditions to unsymmetrical bisindolylmaleimide synthesis has proven particularly valuable for accessing structurally diverse analogues of bisindolylmaleimide IX. The use of Boc protection strategies, combined with selective indole coupling using lithium hexamethyldisilazide, has enabled the preparation of unsymmetrical products with good yields ranging from 85% for the protected intermediate to quantitative conversion upon thermal deprotection [2].
Modern cross-coupling methodologies have also contributed significantly to the synthetic arsenal for bisindolylmaleimide construction. Suzuki coupling reactions utilizing protected indole boronic acids with triflate-activated maleimide intermediates have achieved yields of 55%, providing an alternative approach that complements traditional nucleophilic substitution strategies [2]. These palladium-catalyzed methodologies offer particular advantages in terms of functional group tolerance and the ability to introduce sterically demanding substituents.
The role of solvent selection in bisindolylmaleimide synthesis cannot be overstated, as demonstrated by extensive optimization studies that have revealed dramatic effects on both reaction yields and product selectivity. These investigations have provided fundamental insights into the mechanistic aspects of indole-maleimide coupling reactions and have enabled the development of highly efficient synthetic protocols.
The foundational studies of Brenner and colleagues first highlighted the critical importance of solvent selection in controlling the mono- versus bis-substitution patterns in maleimide coupling reactions [2]. Their systematic evaluation of different solvent systems revealed that ether/benzene mixtures produced complex product mixtures containing both mono- and bisindolylmaleimides, while toluene selectively favored the formation of the desired bisindolyl product with a 70% yield. Conversely, tetrahydrofuran as the sole solvent dramatically shifted the selectivity toward the monoindolyl product, achieving a 74% yield of this alternative regioisomer.
These selectivity patterns have been rationalized in terms of the differential solvation of organometallic intermediates and the varying coordination abilities of different solvents. Tetrahydrofuran, with its strong coordinating ability, appears to stabilize intermediate organometallic species in a manner that favors the initial monoaddition product and inhibits the second substitution event. In contrast, toluene provides a less coordinating environment that facilitates the complete consumption of both halogen substituents on the maleimide core.
The optimization work of Faul and colleagues established the toluene/ether/tetrahydrofuran mixture in a 5:1:1 ratio as the optimal solvent system for large-scale synthesis [2]. This mixed solvent system appears to provide an ideal balance between the coordinating ability necessary for effective organometallic reagent formation and the reduced coordination that facilitates complete bis-substitution. The ability to scale this optimized protocol to multi-hundred-gram quantities while maintaining the 72% yield demonstrates the robustness and practical utility of this solvent optimization.
The influence of polar aprotic solvents has also been extensively investigated, with dimethylformamide showing moderate effectiveness in Perkin-type condensation reactions, achieving 36% yields under mild conditions [2]. However, the reduced yields compared to hydrocarbon-based systems suggest that highly polar solvents may not be optimal for traditional Grignard-based approaches, despite their utility in alternative synthetic strategies.
More recent investigations have extended these solvent optimization principles to related synthetic transformations, including palladium-catalyzed cross-coupling reactions and oxidative coupling methodologies. These studies have confirmed the general principle that moderate polarity solvents provide optimal conditions for bisindolylmaleimide formation, while both highly polar and completely nonpolar systems tend to reduce reaction efficiency.
The development of efficient post-synthetic modification strategies for bisindolylmaleimide IX has been crucial for accessing structural analogues and for introducing functional groups that are incompatible with the primary synthetic conditions. These methodologies have enabled the exploration of structure-activity relationships and have facilitated the development of specialized derivatives for specific applications.
N-alkylation reactions represent one of the most extensively developed classes of post-synthetic modifications, particularly for the construction of macrocyclic bisindolylmaleimide derivatives. The combination of bisindolylmaleimide precursors with appropriate alkylating agents under basic conditions has achieved excellent yields in the formation of complex macrocyclic structures [2]. These transformations have proven particularly valuable for the synthesis of clinically relevant compounds such as ruboxistaurin, where the macrocyclic constraint is essential for achieving selectivity among protein kinase C isoforms.
The conversion of maleic anhydride intermediates to the corresponding maleimides has been revolutionized through the development of mild ammonolysis conditions using hexamethyldisilazane and methanol [2]. This methodology offers excellent yields while maintaining compatibility with sensitive functional groups, including nitriles and esters that would be compromised under traditional high-temperature ammonolysis conditions. The in situ generation of ammonia through hexamethyldisilazane hydrolysis provides a controlled and mild source of the nucleophile, enabling efficient conversion without the harsh conditions previously required.
Protection and deprotection strategies have played a crucial role in enabling complex synthetic sequences and in controlling the regioselectivity of substitution reactions. Boc protection of indole nitrogen atoms, followed by thermal deprotection at 180°C, has achieved yields of 85% for the protection step and quantitative conversion upon deprotection [2]. Similarly, tosyl protection strategies have proven valuable for controlling reaction selectivity, with basic hydrolysis providing 82% yields for the deprotection step.
Palladium-catalyzed oxidative coupling reactions have emerged as a powerful tool for direct functionalization of bisindolylmaleimide cores. The use of palladium acetate in combination with copper acetate as the oxidant has achieved yields of 77% for the formation of bisindolylmaleimide IX from simple indole and maleimide precursors [2]. This methodology offers the significant advantage of constructing the complete bisindolyl framework in a single step while avoiding the need for preformed organometallic reagents.
Cross-coupling strategies utilizing Suzuki methodology have also proven valuable for introducing diverse substituent patterns. The coupling of triflate-activated maleimide intermediates with indole boronic acids has achieved yields of 55%, providing access to substitution patterns that are difficult to achieve through traditional nucleophilic substitution approaches [2]. These methodologies have proven particularly valuable for introducing sterically demanding substituents and for achieving regioselectivity that is challenging with other approaches.
The optimization of reaction conditions across these diverse post-synthetic modification strategies has revealed several general principles that guide successful transformations. Temperature control emerges as a critical factor, with optimal conditions typically falling in the range of reflux temperatures for the chosen solvent system, while avoiding temperatures above 150°C that can lead to decomposition of sensitive maleimide functionalities. Reaction times of 2-6 hours have proven optimal for most transformations, with monitoring by thin-layer chromatography providing reliable indication of reaction completion.